RN486 RN486 RN-486 is a Bruton’s tyrosine kinase inhibitor (Kd = 0.31 nM; IC50 = 4 nM) that displays a high degree of selectivity when tested against a panel of 369 kinases. It has been shown to block Fcε receptor cross-linking-induced degranulation in mast cells (IC50 = 2.9 nM), Fcγ receptor engagement-mediated TNF-α production in monocytes (IC50 = 7 nM), and B cell antigen receptor-induced expression of CD69 in B cells whole blood (IC50 = 21 nM). RN-486 is reported to produce anti-inflammatory and bone-protective effects in mouse collagen-induced arthritis and rat adjuvant-induced arthritis models.
RN486 is a Bruton's tyrosine kinase (Btk) inhibitor. RN486 not only potently and selectively inhibited the Btk enzyme, but also displayed functional activities in human cell-based assays in multiple cell types, blocking Fcε receptor cross-linking-induced degranulation in mast cells (IC = 2.9 nM), Fcγ receptor engagement-mediated tumor necrosis factor α production in monocytes (IC = 7.0 nM), and B cell antigen receptor-induced expression of an activation marker, CD69, in B cells in whole blood (IC = 21.0 nM).
Brand Name: Vulcanchem
CAS No.: 1242156-23-5
VCID: VC0547908
InChI: InChI=1S/C35H35FN6O3/c1-39-12-14-41(15-13-39)26-8-9-32(37-19-26)38-30-18-25(20-40(2)34(30)44)27-4-3-5-31(28(27)21-43)42-11-10-23-16-24(22-6-7-22)17-29(36)33(23)35(42)45/h3-5,8-11,16-20,22,43H,6-7,12-15,21H2,1-2H3,(H,37,38)
SMILES: CN1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=CC=C4)N5C=CC6=CC(=CC(=C6C5=O)F)C7CC7)CO
Molecular Formula: C35H35FN6O3
Molecular Weight: 606.7 g/mol

RN486

CAS No.: 1242156-23-5

Cat. No.: VC0547908

Molecular Formula: C35H35FN6O3

Molecular Weight: 606.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

RN486 - 1242156-23-5

Specification

Description RN-486 is a Bruton’s tyrosine kinase inhibitor (Kd = 0.31 nM; IC50 = 4 nM) that displays a high degree of selectivity when tested against a panel of 369 kinases. It has been shown to block Fcε receptor cross-linking-induced degranulation in mast cells (IC50 = 2.9 nM), Fcγ receptor engagement-mediated TNF-α production in monocytes (IC50 = 7 nM), and B cell antigen receptor-induced expression of CD69 in B cells whole blood (IC50 = 21 nM). RN-486 is reported to produce anti-inflammatory and bone-protective effects in mouse collagen-induced arthritis and rat adjuvant-induced arthritis models.
RN486 is a Bruton's tyrosine kinase (Btk) inhibitor. RN486 not only potently and selectively inhibited the Btk enzyme, but also displayed functional activities in human cell-based assays in multiple cell types, blocking Fcε receptor cross-linking-induced degranulation in mast cells (IC = 2.9 nM), Fcγ receptor engagement-mediated tumor necrosis factor α production in monocytes (IC = 7.0 nM), and B cell antigen receptor-induced expression of an activation marker, CD69, in B cells in whole blood (IC = 21.0 nM).
CAS No. 1242156-23-5
Molecular Formula C35H35FN6O3
Molecular Weight 606.7 g/mol
IUPAC Name 6-cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one
Standard InChI InChI=1S/C35H35FN6O3/c1-39-12-14-41(15-13-39)26-8-9-32(37-19-26)38-30-18-25(20-40(2)34(30)44)27-4-3-5-31(28(27)21-43)42-11-10-23-16-24(22-6-7-22)17-29(36)33(23)35(42)45/h3-5,8-11,16-20,22,43H,6-7,12-15,21H2,1-2H3,(H,37,38)
Standard InChI Key ZTUJNJAKTLHBEX-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=CC=C4)N5C=CC6=CC(=CC(=C6C5=O)F)C7CC7)CO
Canonical SMILES CN1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=CC=C4)N5C=CC6=CC(=CC(=C6C5=O)F)C7CC7)CO
Appearance Solid powder

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